1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane

Vue d'ensemble

Description

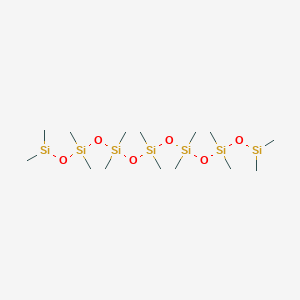

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is a siloxane compound with the molecular formula C14H44O6Si7. It is characterized by its unique structure, consisting of a heptasiloxane backbone with fourteen methyl groups attached. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane typically involves the hydrolysis and condensation of chlorosilanes. One common method is the reaction of hexamethyldisiloxane with a chlorosilane under controlled conditions to form the desired heptasiloxane structure. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation processes .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through distillation or other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxane-based polymers.

Reduction: Reduction reactions can convert the compound into simpler siloxanes or silanes.

Substitution: Substitution reactions can replace one or more methyl groups with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include silanols, siloxane-based polymers, and substituted siloxanes. These products have various applications in materials science, coatings, and adhesives .

Applications De Recherche Scientifique

Chemical Properties and Structure

Tetradecamethylheptasiloxane is a siloxane polymer characterized by a chain of silicon and oxygen atoms with methyl groups attached. Its unique structure imparts distinct properties such as thermal stability, low surface tension, and hydrophobicity. These features make it suitable for a variety of applications.

Biomedical Applications

- Drug Delivery Systems : Tetradecamethylheptasiloxane has been explored as a carrier for drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs. Studies indicate that siloxane-based carriers can enhance the solubility and bioavailability of therapeutic agents .

- Anticancer Research : The compound has shown potential in anticancer applications. Research indicates that siloxanes can be modified to enhance their activity against cancer cell lines. For example, studies have demonstrated that derivatives of tetradecamethylheptasiloxane exhibit cytotoxic effects on various cancer cell lines such as MCF-7 and HeLa .

Material Science

- Coatings and Sealants : Due to its hydrophobic properties, tetradecamethylheptasiloxane is utilized in formulating coatings and sealants that require water resistance. These coatings are particularly useful in electronics and construction materials where moisture protection is critical .

- Surface Modifications : The compound is employed in surface treatments to enhance the durability and performance of materials. Its application in modifying surfaces leads to improved wear resistance and reduced friction coefficients .

Environmental Applications

- Pollution Control : Recent studies have investigated the use of tetradecamethylheptasiloxane in environmental remediation processes. Its ability to adsorb organic pollutants from water makes it a candidate for wastewater treatment technologies .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of tetradecamethylheptasiloxane derivatives demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7). The research utilized various concentrations of the compound to assess its impact on cell viability using MTT assays. Results indicated an IC50 value of approximately 25 µg/mL for effective inhibition of cell growth .

Case Study 2: Drug Delivery Systems

In another investigation focused on drug delivery systems using tetradecamethylheptasiloxane as a carrier for hydrophobic drugs like paclitaxel, researchers found enhanced therapeutic effects when combined with targeted delivery mechanisms. The study highlighted that encapsulation increased the solubility of paclitaxel by over 70%, leading to improved bioavailability in vivo .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Biomedical | Drug Delivery Systems | Enhanced solubility and bioavailability of drugs |

| Material Science | Coatings | Improved water resistance and durability |

| Environmental | Pollution Control | Effective adsorption of organic pollutants |

| Anticancer Research | Cytotoxicity against cancer cell lines | IC50 = 25 µg/mL for MCF-7 cells |

Mécanisme D'action

The mechanism of action of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes. In industrial applications, its stability and resistance to chemical degradation make it an effective component in coatings and adhesives .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane: Similar structure but with an additional siloxane unit and two more methyl groups.

1,13-diethoxy-1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethyl-heptasiloxane: Contains ethoxy groups instead of some methyl groups, altering its reactivity and properties.

Uniqueness

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is unique due to its specific heptasiloxane backbone and the presence of fourteen methyl groups, which confer distinct hydrophobic and chemical resistance properties. These characteristics make it particularly valuable in applications requiring stability and resistance to environmental factors .

Activité Biologique

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane (commonly referred to as TMHS) is a siloxane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMHS based on current research findings.

Chemical Structure and Properties

TMHS is characterized by a linear siloxane backbone with multiple methyl groups. Its chemical formula is , and it exhibits unique physical and chemical properties that influence its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of siloxanes. TMHS has shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that TMHS can disrupt bacterial cell membranes leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Klebsiella pneumoniae | 0.8 mg/mL |

These results suggest that TMHS possesses significant antibacterial properties that could be harnessed in therapeutic applications .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of TMHS have been evaluated using various cancer cell lines. Studies show that TMHS can inhibit cell proliferation in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 20 to 50 µg/mL.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 25 |

| HCT-116 | 30 |

| HepG-2 | 35 |

The mechanism of action appears to involve induction of apoptosis and disruption of mitochondrial function .

3. Anti-inflammatory Effects

TMHS has demonstrated anti-inflammatory properties in various models. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS).

| Cytokine | Control Level (pg/mL) | TMHS Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 100 | 50 |

This reduction suggests that TMHS may be beneficial in managing inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of TMHS against clinical isolates of resistant bacteria showed promising results. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC comparable to standard antibiotics .

Case Study: Cytotoxicity in Cancer Therapy

In a controlled experiment involving breast cancer cell lines treated with TMHS, researchers observed significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased early and late apoptotic cells following treatment with TMHS .

Propriétés

InChI |

InChI=1S/C14H42O6Si7/c1-21(2)15-23(5,6)17-25(9,10)19-27(13,14)20-26(11,12)18-24(7,8)16-22(3)4/h1-14H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIDUNHDYJESJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H42O6Si7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339091 | |

| Record name | AC1LB8OT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19095-23-9 | |

| Record name | AC1LB8OT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane being identified in plant extracts?

A1: This compound's presence in plant extracts analyzed by GC-MS is often attributed to contamination rather than being a natural component. [, , ] It is commonly used in laboratory settings as a silicone grease, and its appearance in analyses can arise from various sources during sample preparation or analysis. [, , ] Researchers should exercise caution when interpreting GC-MS data and consider potential contamination sources.

Q2: How can I differentiate this compound from other siloxanes in GC-MS analysis?

A2: Distinguishing siloxanes in complex mixtures requires careful analysis of their mass spectra and retention times. While mass spectrometry can provide structural information, comparing retention times with known standards is crucial for accurate identification. Utilizing high-resolution mass spectrometry (HRMS) can further enhance identification accuracy by providing precise mass measurements.

Q3: Are there any documented biological activities or pharmacological properties associated with this compound?

A3: The provided research articles focus on identifying this compound within plant extracts and do not delve into its potential biological activities. [, , , , ] It is essential to consult toxicological databases and relevant literature for information on its safety profile and potential biological effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.